(5-Bromo-6-methylpyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyrazine ring. It is primarily used in research and development settings.
Preparation Methods
Chemical Reactions Analysis
(5-Bromo-6-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyrazin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
(5-Bromo-6-methylpyrazin-2-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-6-methylpyrazin-2-yl)methanamine: This compound has an amine group instead of a hydroxymethyl group, which may result in different chemical reactivity and biological activity.
(5-Bromo-6-methylpyrazin-2-yl)methanone: This compound has a carbonyl group instead of a hydroxymethyl group, which can significantly alter its chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(5-bromo-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)8-2-5(3-10)9-4/h2,10H,3H2,1H3 |
InChI Key |
WMFUUQRATDRKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.